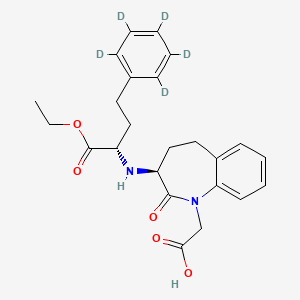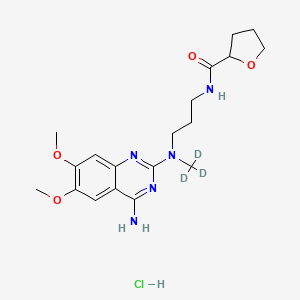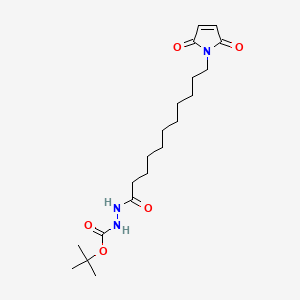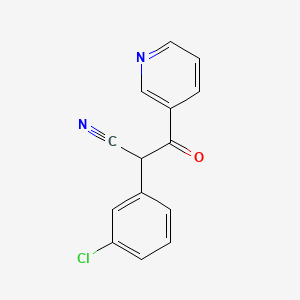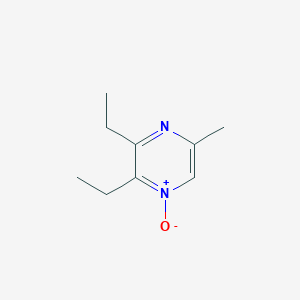
2,3-Diethyl-5-methylpyrazine-N1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Diethyl-5-methylpyrazine-N1-oxide” is a chemical compound with the molecular formula C9H14N2O . It contains a total of 26 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It has been identified as a potent odorant in coffee samples .
Molecular Structure Analysis
The molecular structure of “2,3-Diethyl-5-methylpyrazine-N1-oxide” consists of a pyrazine ring with two ethyl groups, one methyl group, and one oxide group attached to it . The exact 3D structure may be viewed using specific chemistry software .科学的研究の応用
Catalyst Development and Synthesis
One of the applications of 2,3-Diethyl-5-methylpyrazine derivatives is in catalyst development and synthesis. Research shows the use of these compounds in the ammoxidation of 2-methylpyrazine to produce 2-cyanopyrazine using nano-sized gold promoted vanadia catalysts. The study by Alshammari et al. (2015) demonstrates the efficiency of gold as a promoter for vanadia catalysts in improving the yield of the desired product, 2-cyanopyrazine, highlighting the synergistic effect between gold and VOx species (Alshammari et al., 2015).
Degradation by Bacteria
2,3-Diethyl-5-methylpyrazine derivatives have also been studied in the context of environmental degradation. Rappert et al. (2006) identified a bacterium capable of degrading 2,3-diethyl-5-methylpyrazine as a sole carbon and energy source. This finding is significant for understanding the biodegradation pathways of these compounds and their potential environmental impacts (Rappert et al., 2006).
Synthesis and Reaction Studies
The synthesis and reactions of various 2,3-diethyl-5-methylpyrazine derivatives have been a subject of study. Ohta et al. (1979) explored the reactions of 2,5-dimethylpyrazine 1-oxide and similar compounds with different reagents, contributing to the understanding of the chemical properties and potential applications of these compounds (Ohta et al., 1979).
特性
IUPAC Name |
2,3-diethyl-5-methyl-1-oxidopyrazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)6-7(3)10-8/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLEIYUYSZLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C[N+](=C1CC)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diethyl-5-methylpyrazine-N1-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






